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molecular formula C13H9NO4 B8767778 5-Nitro-2-phenylbenzo[d][1,3]dioxole CAS No. 65766-67-8

5-Nitro-2-phenylbenzo[d][1,3]dioxole

Cat. No. B8767778
M. Wt: 243.21 g/mol
InChI Key: QFNFYACVAFGVLP-UHFFFAOYSA-N
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Patent
US04155915

Procedure details

A solution of 39.6 g (0.2 mol) of the benzodioxolan obtained as just described in 150 ml of acetic acid ester was added dropwise at 25° to 35° C. to 150 ml of a 33% nitric acid. The solution was poured into ice water after 2 hours and then extracted several times with acetic ester. The combined acetic ester phases were then washed several times with a solution of potassium bicarbonate and then with water, followed by drying and evaporation by concentration. Crystallization from ethanol furnished 37 g of a product of the melting point between 84° and 85° C.
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acetic acid ester
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[O:3][CH2:2]1.[N+:10]([O-:13])(O)=[O:11]>>[N+:10]([C:8]1[CH:7]=[CH:6][C:5]2[O:1][CH:2]([C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=3)[O:3][C:4]=2[CH:9]=1)([O-:13])=[O:11]

Inputs

Step One
Name
Quantity
39.6 g
Type
reactant
Smiles
O1COC2=C1C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
acetic acid ester
Quantity
150 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted several times with acetic ester
WASH
Type
WASH
Details
The combined acetic ester phases were then washed several times with a solution of potassium bicarbonate
CUSTOM
Type
CUSTOM
Details
by drying
CUSTOM
Type
CUSTOM
Details
evaporation
CONCENTRATION
Type
CONCENTRATION
Details
by concentration
CUSTOM
Type
CUSTOM
Details
Crystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(OC(O2)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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